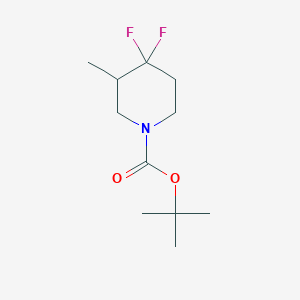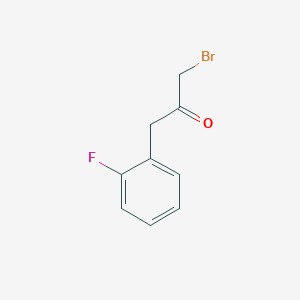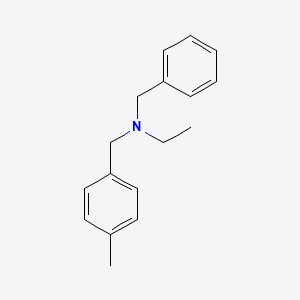![molecular formula C16H13Cl2N3O2 B12451817 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12451817.png)
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide is a chemical compound with the molecular formula C15H11Cl2N3O2 This compound is part of the benzamide family and is characterized by the presence of a pyrazolidinone ring, which is a five-membered lactam ring containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 3-(4-chlorophenyl)-5-oxopyrazolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazolidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrazolidinone ring is particularly significant as it is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-phenylbenzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide is unique due to the presence of the pyrazolidinone ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development. Additionally, the chloro substituents contribute to the compound’s stability and reactivity, further distinguishing it from other benzamide derivatives.
Propriétés
Formule moléculaire |
C16H13Cl2N3O2 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
4-chloro-N-[3-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]benzamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-5-1-9(2-6-11)13-14(16(23)21-20-13)19-15(22)10-3-7-12(18)8-4-10/h1-8,13-14,20H,(H,19,22)(H,21,23) |
Clé InChI |
VRFUCLCZLADMLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(C(=O)NN2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12451734.png)

![N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12451738.png)
![N-(4-{[(3-chlorophenyl)carbamoyl]amino}-3-hydroxyphenyl)-2-hexadecylbenzamide](/img/structure/B12451750.png)
![2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-propylphenol](/img/structure/B12451755.png)
![4-[5,7-Dichloro-2-(2-methylprop-1-en-1-yl)-1-benzofuran-3-yl]morpholine](/img/structure/B12451776.png)

![N'~1~,N'~4~-bis[(2-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B12451786.png)


![Methyl {4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-3-phenyl-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B12451792.png)
![(2-Methoxyethyl)[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12451801.png)
![[({[(2S,3R,4S,5R,6R)-4,5-bis({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-6-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]-2-{[(2R,3S,4S,5R)-3,4,5-tris({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)-2-[({[(dihydroxyalumanyl)oxy]sulfonyl}oxy)methyl]oxolan-2-yl]oxy}oxan-3-yl]oxy}sulfonyl)oxy]alumanediol](/img/structure/B12451806.png)
![4-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12451811.png)
